
Dibromo Cotinine Hydrobromide Perbromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromo Cotinine Hydrobromide Perbromide is a complex organic compound with the molecular formula C10H10Br2N2O . Br3H and a molecular weight of 574.727 . It is a derivative of cotinine, a metabolite of nicotine, and is characterized by the presence of multiple bromine atoms. This compound is primarily used in research settings, particularly in the fields of neurology and analytical chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo Cotinine Hydrobromide Perbromide typically involves the bromination of cotinine. The process begins with the reaction of cotinine with bromine to form an intermediate, which is then further brominated to yield this compound . The reaction conditions often include the use of solvents such as dichloromethane and controlled temperatures to ensure the stability of the intermediate and final products .
Industrial Production Methods
the principles of organic synthesis and bromination reactions would apply, with considerations for scalability, purity, and yield optimization .
化学反応の分析
Types of Reactions
Dibromo Cotinine Hydrobromide Perbromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less brominated derivatives.
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium hydrobromide perbromide (PHPB) and other brominating agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxycarbonyl compounds, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
Dibromo Cotinine Hydrobromide Perbromide has several applications in scientific research:
作用機序
The mechanism of action of Dibromo Cotinine Hydrobromide Perbromide involves its interaction with molecular targets through bromination. The bromine atoms in the compound can participate in electrophilic addition reactions, leading to the formation of bromonium ions . These ions can then react with nucleophiles, resulting in various chemical transformations. The specific pathways and molecular targets depend on the context of the reaction and the presence of other reagents .
類似化合物との比較
Similar Compounds
Monobromomalononitrile: An efficient brominating agent used in organic synthesis.
Phenyltrimethylammonium Tribromide: Another brominating agent that avoids the direct use of molecular bromine.
Pyridinium Hydrobromide Perbromide: A well-known brominating and dehydrogenating agent.
Uniqueness
Dibromo Cotinine Hydrobromide Perbromide is unique due to its specific structure and the presence of multiple bromine atoms, which confer distinct chemical properties. Its use as a reference standard in neurochemical research and analytical chemistry highlights its importance in these fields .
特性
分子式 |
C10H10Br5N2O- |
|---|---|
分子量 |
573.7 g/mol |
InChI |
InChI=1S/C10H10Br2N2O.Br3/c1-14-9(15)8(11)5-10(14,12)7-3-2-4-13-6-7;1-3-2/h2-4,6,8H,5H2,1H3;/q;-1 |
InChIキー |
XVWWFCDCZQOMGP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(CC1(C2=CN=CC=C2)Br)Br.Br[Br-]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


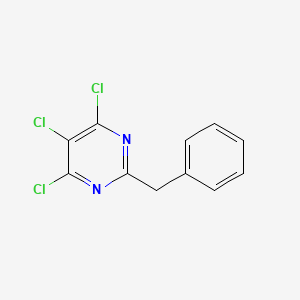
![[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13848486.png)
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13848490.png)
![Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848495.png)

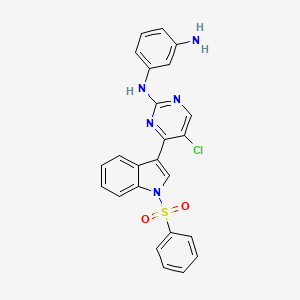

![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
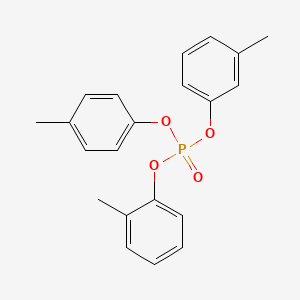

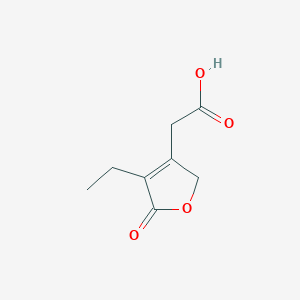
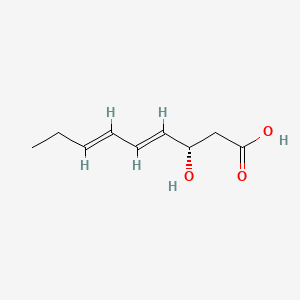
![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)

